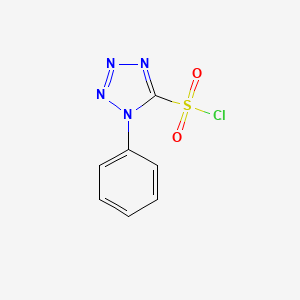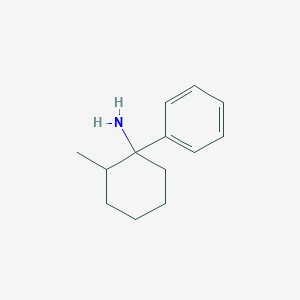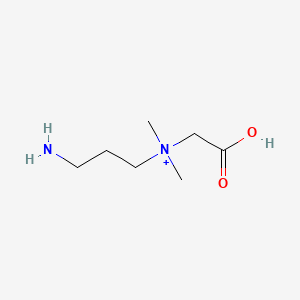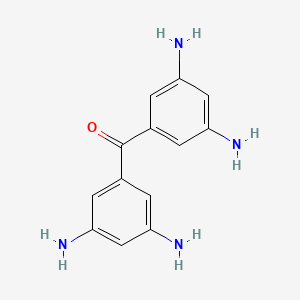![molecular formula C16H23N3O2 B14608336 2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate CAS No. 57597-22-5](/img/structure/B14608336.png)
2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its unique structure, which includes a cyanoethyl group, a phenyl group, and a butylcarbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate typically involves the reaction of 2-[(2-Cyanoethyl)(phenyl)amino]ethanol with butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a tertiary amine. The reaction proceeds through the formation of a urethane linkage between the hydroxyl group of the ethanol derivative and the isocyanate group of butyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate involves its interaction with specific molecular targets and pathways. The cyanoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The phenyl group can participate in π-π interactions with aromatic residues in proteins, while the butylcarbamate group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(2-Cyanoethyl)(phenyl)amino]ethyl acetate
- **2-[(2-Cyanoethyl)(phenyl)amino]ethyl ethylcarbamate
Uniqueness
2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate is unique due to the presence of the butylcarbamate group, which imparts distinct physicochemical properties compared to its analogs. This group enhances the compound’s solubility in organic solvents and its ability to interact with hydrophobic environments, making it suitable for specific applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
57597-22-5 |
|---|---|
Fórmula molecular |
C16H23N3O2 |
Peso molecular |
289.37 g/mol |
Nombre IUPAC |
2-[N-(2-cyanoethyl)anilino]ethyl N-butylcarbamate |
InChI |
InChI=1S/C16H23N3O2/c1-2-3-11-18-16(20)21-14-13-19(12-7-10-17)15-8-5-4-6-9-15/h4-6,8-9H,2-3,7,11-14H2,1H3,(H,18,20) |
Clave InChI |
VGJRNJKDHSJNRQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)OCCN(CCC#N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(3,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14608262.png)



![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one](/img/structure/B14608299.png)





![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)


